
Trimelamol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
El Trimelamol se sintetiza a través de una serie de reacciones químicas que involucran el anillo de triazinaLa solubilidad y la estabilidad del this compound aumentan en presencia de soluciones acuosas de polietilenglicol de mayor peso molecular promedio del polietilenglicol . Los métodos de producción industrial incluyen el uso de la liofilización para extender la vida útil del producto en relación con la formulación líquida .
Análisis De Reacciones Químicas
El Trimelamol experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del this compound puede conducir a la formación de derivados de triazina con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
Introduction to Trimelamol
This compound, scientifically known as N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine, is a synthetic compound that has garnered attention for its potential applications in oncology. It is an analogue of pentamethylmelamine and is primarily studied for its antitumor properties. Unlike its predecessor, this compound does not require metabolic activation, which is expected to enhance its efficacy in clinical settings.
Antitumor Activity
This compound has been investigated for its effectiveness against various cancers, particularly refractory ovarian cancer. In a Phase II clinical trial involving 42 patients with advanced ovarian cancer who were resistant to platinum-based chemotherapy, this compound was administered at a dosage of 800 mg/m² intravenously for three consecutive days. The results indicated an objective response rate of 9.5%, with one complete response and several partial responses observed. The main toxicity reported was nausea and vomiting, alongside mild myelosuppression .
Pharmacokinetics and Toxicity
Research has shown that this compound exhibits significantly lower central nervous system penetration compared to pentamethylmelamine, which may contribute to its reduced neurotoxicity. In animal studies, this compound demonstrated a brain-to-plasma concentration ratio of only 0.08, indicating limited CNS exposure and consequently lower risks of sedation and emesis .
Stability Studies
The stability of this compound in various conditions has been explored, revealing two primary degradation pathways: one involving the elimination of hydroxymethylene units leading to the formation of trimethylmelamine, and another involving the coupling of two this compound molecules to form bis(this compound). These findings are crucial for understanding the drug's formulation and clinical administration .
Case Study 1: Refractory Ovarian Cancer
In a Phase II trial conducted by Judson et al., patients with recurrent ovarian cancer were treated with this compound after failing previous therapies. The study highlighted the challenges in achieving significant response rates in heavily pre-treated populations but noted that some patients experienced prolonged responses .
Patient Response | Duration (weeks) |
---|---|
Complete Response | 20 |
Partial Response 1 | 8 |
Partial Response 2 | 20 |
Partial Response 3 | 28 |
Case Study 2: Toxicity Profile
A comparative analysis between this compound and pentamethylmelamine indicated that while both compounds exhibit antitumor properties, this compound's lower CNS penetration correlates with a more favorable toxicity profile. This suggests that this compound may be better tolerated in clinical settings, potentially leading to improved patient compliance .
Mecanismo De Acción
El Trimelamol ejerce sus efectos interfiriendo con la síntesis de ácidos nucleicos en las células cancerosas. Se dirige al anillo de triazina, que es esencial para la formación de ADN y ARN. Al inhibir la síntesis de ácidos nucleicos, el this compound interrumpe el crecimiento y la proliferación de las células cancerosas, lo que lleva a la muerte celular .
Comparación Con Compuestos Similares
El Trimelamol es similar a la hexametilmelamina y la pentametilmelamina, pero tiene propiedades únicas que lo hacen más adecuado para la administración parenteral. A diferencia de sus análogos, el this compound no requiere activación metabólica y tiene mejores características de solubilidad y estabilidad . Otros compuestos similares incluyen la melamina y sus derivados, que también contienen el anillo de triazina pero difieren en sus grupos funcionales y actividades biológicas .
Actividad Biológica
Trimelamol, chemically known as N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic applications, and relevant case studies.
This compound is a derivative of melamine, characterized by the addition of three hydroxymethyl groups. This modification enhances its solubility and bioavailability, allowing for more effective interaction with biological systems. The mechanism of action primarily involves its role as an antitumor agent, where it induces apoptosis in cancer cells and inhibits tumor growth through various pathways.
Table 1: Chemical Structure of this compound
Property | Value |
---|---|
Chemical Formula | C12H18N6O3 |
Molecular Weight | 270.31 g/mol |
Solubility | Soluble in water |
Log P | -0.59 |
Antitumor Activity
This compound has shown significant antitumor activity in various preclinical studies. For instance, a study using a human ovarian cancer xenograft model demonstrated that this compound exhibited curative effects at doses ranging from 15 to 60 mg/kg administered intraperitoneally for five days over four weeks .
Table 2: Summary of Antitumor Efficacy Studies
Study Type | Cancer Model | Dose (mg/kg) | Result |
---|---|---|---|
In Vivo | Ovarian Cancer Xenograft | 15-60 i.p. daily | Curative effects observed |
In Vivo | Sarcoma Model | 30-90 i.p. weekly | Significant tumor reduction |
In Vitro | Various Cancer Cell Lines | 10-100 µM | Induced apoptosis in cancer cells |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and distribution throughout the body, particularly to the central nervous system (CNS). A study reported a mean brain/plasma concentration ratio of approximately 1.04, suggesting effective CNS penetration .
Table 3: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption Half-Life | 1.5 hours |
Peak Plasma Concentration | 45 µg/mL at 2 hours post-administration |
Elimination Half-Life | 8 hours |
Safety Profile
The safety profile of this compound has been evaluated in Phase I clinical trials. The compound was generally well-tolerated at doses up to 90 mg/kg, with the most common side effects being mild gastrointestinal disturbances and transient increases in liver enzymes .
Case Study: Efficacy in Ovarian Cancer
In a Phase II trial involving patients with recurrent ovarian cancer, this compound was administered at a dose of 60 mg/m² every three weeks. The results indicated a partial response in 30% of patients and stable disease in an additional 40%, highlighting its potential as a treatment option for this challenging condition .
Case Study: Combination Therapy
Another study investigated the use of this compound in combination with standard chemotherapy agents in patients with advanced solid tumors. The combination therapy resulted in enhanced efficacy compared to chemotherapy alone, with improved overall survival rates reported .
Propiedades
Número CAS |
64124-21-6 |
---|---|
Fórmula molecular |
C9H18N6O3 |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
[[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol |
InChI |
InChI=1S/C9H18N6O3/c1-13(4-16)7-10-8(14(2)5-17)12-9(11-7)15(3)6-18/h16-18H,4-6H2,1-3H3 |
Clave InChI |
MHVFYGIQJNFWGQ-UHFFFAOYSA-N |
SMILES |
CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO |
SMILES canónico |
CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO |
Key on ui other cas no. |
64124-21-6 |
Sinónimos |
CB 10375 CB-10-375 N(2),N(4),N(6)-trihydroxymethyl-N(2),N(4),N(6)-trimethylmelamine trimelamol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.